molecular formula C13H16N2O3 B4456289 3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid

3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid

Cat. No.: B4456289
M. Wt: 248.28 g/mol
InChI Key: UAKHWKDRILIAOP-UHFFFAOYSA-N
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Description

This compound features a benzo[d]imidazolone core substituted with three methyl groups (positions 1, 3, and 6) and a propanoic acid chain at position 3. The 2-oxo group imparts partial aromaticity, while the methyl substituents modulate steric and electronic properties. Its molecular formula is C₁₅H₁₆N₂O₃, with a molecular weight of 272.30 g/mol.

Properties

IUPAC Name

3-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-6-10-11(15(3)13(18)14(10)2)7-9(8)4-5-12(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKHWKDRILIAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CCC(=O)O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the benzoimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized benzoimidazole compounds.

Scientific Research Applications

3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The benzoimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Benzimidazolone Derivatives with Carboxylic Acid Substituents

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid 1,3-dimethyl; 5-COOH C₁₀H₁₀N₂O₃ Higher acidity due to fewer methyl groups; used as a synthetic intermediate in kinase inhibitors .
3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid 3-methyl; 5-COOH C₉H₈N₂O₃ Enhanced solubility in aqueous media; applied in metal-chelating agents .
3-(N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfamoyl)benzoic acid Sulfamoyl-benzoic acid; 3-propoxyphenoxy C₂₅H₂₄N₄O₇S Bromodomain inhibition (TRIM24-BRPF1); improved target selectivity due to sulfonamide group .

Key Observations :

  • Acidity: The propanoic acid chain (pKa ~4.5) is less acidic than benzoic acid derivatives (pKa ~2.5), affecting ionization state under physiological conditions .

Benzimidazolone Derivatives with Non-Carboxylic Acid Functional Groups

Compound Name Functional Group Molecular Formula Applications Evidence ID
AGPS-IN-2i (3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide) Amide C₁₈H₁₆F₂N₄O₂ Inhibits alkylglycerol phosphate synthase; amide group enhances blood-brain barrier penetration .
(E)-Ethyl 3-(2-(benzoylimino)-3-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylate Ester; benzoylimino C₃₀H₃₆N₄O₅ ALK/HDAC dual inhibition; ester group improves metabolic stability .
Z36-MP5 (3-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide) Benzamide C₂₁H₂₀N₆O₂ Anticancer activity via kinase inhibition; benzamide enhances hydrophobic interactions .

Key Observations :

  • Carboxylic Acid vs. Amide/Ester : The target compound’s carboxylic acid enables ionic interactions in polar binding pockets, whereas amides/esters favor hydrophobic or hydrogen-bonding interactions.
  • Biological Targets : Amide-containing analogs (e.g., AGPS-IN-2i) target enzymes in lipid metabolism, while the target compound’s acid group may favor targets like histone deacetylases (HDACs) or ion channels .

Heterocyclic Propanoic Acid Derivatives Beyond Benzimidazolone

Compound Name Core Structure Molecular Formula Applications Evidence ID
3-(Imidazol-5-yl)lactic acid Imidazole; lactic acid C₆H₈N₂O₃ Histidine metabolism; antioxidant buffering in biochemical assays .
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-(1H-imidazol-5-yl)propanoic acid Isoindole; imidazole C₁₅H₁₃N₃O₄ Chelating agent for metal ions; discontinued due to synthetic complexity .

Key Observations :

  • Core Heterocycle : Benzimidazolone derivatives generally exhibit higher pharmacological relevance compared to imidazole-based acids, which are niche in biochemical research.
  • Solubility : The target compound’s benzo[d]imidazolone core offers balanced lipophilicity (LogP ~1.8), whereas imidazole derivatives (LogP ~0.5) are more polar .

Structural and Functional Impact Analysis

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups (e.g., in ) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
  • Electron-Donating Groups (EDGs) : Methyl groups (as in the target compound) stabilize the benzimidazolone ring via hyperconjugation, reducing oxidation susceptibility .

Pharmacological Implications

  • Target Selectivity: Sulfamoyl and phenoxy groups (e.g., ) improve affinity for bromodomains, while propanoic acid analogs may target carboxylase enzymes .
  • Synthetic Accessibility : The target compound’s straightforward synthesis (e.g., ester hydrolysis in ) contrasts with complex multi-step routes for sulfonamide derivatives .

Biological Activity

3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methodologies that focus on the functionalization of the benzimidazole core. Recent advances in the synthesis of imidazole derivatives have highlighted regioselectivity and functional group compatibility as critical factors in creating effective compounds with desired biological activities .

Research indicates that compounds similar to this compound exhibit antagonistic activity on serotonin receptors, particularly the 5-HT3 receptor. This receptor is implicated in various physiological processes including nausea and anxiety . The binding affinity (Ki) and efficacy (ED50) of these compounds suggest a strong potential for therapeutic applications.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the effectiveness of benzimidazole derivatives. For instance, derivatives with specific substitutions have shown enhanced potency in binding assays compared to their unsubstituted counterparts. One study reported a Ki value of 3.8 nM for a closely related compound, indicating a strong interaction with the target receptor .

Case Study 1: Serotonin Receptor Antagonism

In a study examining the effects of benzimidazole derivatives on the von Bezold-Jarisch reflex in rats, it was found that certain derivatives exhibited significant antagonistic effects at low doses. This suggests potential use in managing conditions like anxiety and nausea where serotonin plays a pivotal role .

Case Study 2: Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship (SAR) of these compounds. Modifications at various positions on the benzimidazole ring have been systematically studied to determine their impact on biological activity. The results indicate that specific substitutions can dramatically enhance receptor affinity and selectivity .

Data Table: Biological Activity Summary

Compound NameKi (nM)ED50 (nM/kg)Biological Activity
This compoundTBDTBDPotential 5-HT3 antagonist
Related Compound A3.81Strong 5-HT3 antagonist
Related Compound BTBDTBDModerate activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid
Reactant of Route 2
3-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)propanoic acid

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